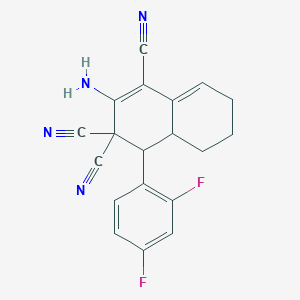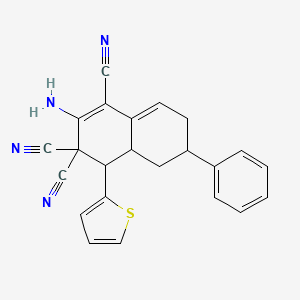![molecular formula C27H19FN2O2S B4289702 BENZYL 2-{[3-CYANO-4-(3-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B4289702.png)
BENZYL 2-{[3-CYANO-4-(3-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
Descripción general
Descripción
Benzyl {[3-cyano-4-(3-fluorophenyl)-6-phenylpyridin-2-yl]thio}acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with cyano, fluorophenyl, and phenyl groups, and is linked to a benzyl thioacetate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-4-(3-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the cyano, fluorophenyl, and phenyl groups via substitution reactions. The final step involves the thioesterification of the pyridine derivative with benzyl thioacetate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl {[3-cyano-4-(3-fluorophenyl)-6-phenylpyridin-2-yl]thio}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl {[3-cyano-4-(3-fluorophenyl)-6-phenylpyridin-2-yl]thio}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which BENZYL 2-{[3-CYANO-4-(3-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with various molecular targets. The cyano and fluorophenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The thioester moiety can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl {[3-cyano-4-(3-chlorophenyl)-6-phenylpyridin-2-yl]thio}acetate
- Benzyl {[3-cyano-4-(3-bromophenyl)-6-phenylpyridin-2-yl]thio}acetate
- Benzyl {[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]thio}acetate
Uniqueness
Benzyl {[3-cyano-4-(3-fluorophenyl)-6-phenylpyridin-2-yl]thio}acetate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions compared to its chloro, bromo, or methyl analogs.
Propiedades
IUPAC Name |
benzyl 2-[3-cyano-4-(3-fluorophenyl)-6-phenylpyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2S/c28-22-13-7-12-21(14-22)23-15-25(20-10-5-2-6-11-20)30-27(24(23)16-29)33-18-26(31)32-17-19-8-3-1-4-9-19/h1-15H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGMOGHVFNTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (2Z)-5-AMINO-8-CYANO-7-(3,4-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289626.png)
![2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE](/img/structure/B4289631.png)
![ETHYL (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289635.png)
![BIS({[(4-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4289643.png)


![1-(4-methoxybenzoyl)-2-(2-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289666.png)
![1-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289684.png)
![2-(2-fluorophenyl)-1-(4-methoxybenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289696.png)


![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4289716.png)

![1-(4-methoxybenzoyl)-2-(3-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289733.png)
